4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
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Overview
Description
4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O4 and a molecular weight of 286.29 g/mol . This compound is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the benzoylation of 4-methoxy-N-(4-methyl-2-nitrophenyl)amine . The reaction is carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide can be compared with similar compounds such as:
4-methoxy-N-(4-nitrophenyl)benzamide: Lacks the methyl group, which may affect its reactivity and biological activity.
4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide: The position of the nitro group is different, leading to variations in chemical behavior and applications.
4-methyl-2-nitrophenyl isocyanate: Contains an isocyanate group instead of an amide group, resulting in different reactivity and uses.
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O4/c1-10-3-8-13(14(9-10)17(19)20)16-15(18)11-4-6-12(21-2)7-5-11/h3-9H,1-2H3,(H,16,18) |
InChI Key |
GCJWJJDWCJFVDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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